alpha-Artemether
Overview
Description
alpha-Artemether: is a semi-synthetic derivative of artemisinin, a natural product extracted from the plant Artemisia annua. It is widely used as an antimalarial agent, particularly effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . This compound is known for its rapid action and is often used in combination with other antimalarial drugs to enhance efficacy and reduce the risk of resistance .
Mechanism of Action
Target of Action
Alpha-Artemether, also known as Artemether, is primarily used as an antimalarial agent. Its primary targets are the erythrocytic stages of Plasmodium species , including Plasmodium falciparum and unidentified Plasmodium species . These species are responsible for causing malaria in humans.
Mode of Action
Artemether exerts its effects by inhibiting nucleic acid and protein synthesis within the Plasmodium species . It is believed to interact with the heme, a byproduct of hemoglobin degradation, leading to the production of free radicals that are toxic to the parasite . This interaction is facilitated by the unique endoperoxide bridge present in Artemether .
Biochemical Pathways
Artemether is metabolized into the active metabolite dihydroartemisinin . The drug’s action against the erythrocytic stages of P. falciparum involves the inhibition of nucleic acid and protein synthesis . The exact biochemical pathways affected by Artemether are still under investigation, but it is known to impact pathways related to oxidative stress and inflammation .
Pharmacokinetics
Artemether is rapidly absorbed by the gastrointestinal tract after oral administration, with peak concentrations seen 2 hours post-administration . It is highly protein-bound (95.4%) and is primarily metabolized in the human body to the active metabolite, dihydroartemisinin, mainly by hepatic enzymes CYP3A4/5 . Approximately 80% of the drug is excreted through the urine and feces within 24 hours of administration .
Result of Action
The molecular and cellular effects of Artemether’s action primarily involve the death of Plasmodium-infected red blood cells . It selectively kills these cells without destroying healthy ones . Additionally, Artemether has been shown to have anti-inflammatory effects and can regulate oxidative stress .
Action Environment
The efficacy and stability of Artemether can be influenced by environmental factors such as the presence of food, which has been shown to improve the absorption of Artemether 2- to 3-fold . Furthermore, the drug is effective in treating infections acquired in chloroquine-resistant areas , indicating its robustness in different environmental conditions.
Biochemical Analysis
Biochemical Properties
Alpha-Artemether interacts with various enzymes and proteins in biochemical reactions. Its antimicrobial action relates to a characteristic endoperoxide moiety . The endoperoxide bond in this compound can be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals . These radicals may target essential parasite macromolecules, causing the parasite’s death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to regulate key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PfATP6, an enzyme regulating cellular calcium concentration . Malfunctioning of PfATP6 due to this compound leads to intracellular calcium accumulation, which in turn causes cell death . This compound is metabolized in the human body to the active metabolite dihydroartemisinin, primarily by hepatic enzymes CYP3A4/5 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a rapid onset of action and can be rapidly absorbed by the gastrointestinal tract after oral administration . Approximately 80% of the drug is excreted through the urine and feces within 24 hours of administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While it has been shown to have therapeutic effects at certain dosages, high doses can lead to adverse effects
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The precise metabolic pathways that this compound is involved in are still being investigated.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is highly bound to protein (95.4%) . Peak concentrations of this compound are seen 2 hours after administration . The transport and distribution of this compound within cells and tissues are influenced by various factors, including any transporters or binding proteins it interacts with .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is known that this compound can influence the localization of other proteins within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Artemether involves the reduction of artemisinin to dihydroartemisinin, followed by methylation to produce this compound . The reduction step typically uses sodium borohydride or lithium aluminum hydride as reducing agents, while the methylation step employs methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of artemisinin from Artemisia annua, followed by its conversion to dihydroartemisinin and subsequent methylation to produce this compound . The production process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: alpha-Artemether undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihydroartemisinin.
Reduction: this compound can be reduced to its corresponding alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Dihydroartemisinin.
Reduction: Corresponding alcohol.
Substitution: Substituted artemether derivatives.
Scientific Research Applications
alpha-Artemether has a wide range of scientific research applications:
Comparison with Similar Compounds
Artemisinin: The parent compound from which alpha-Artemether is derived.
Dihydroartemisinin: An intermediate in the synthesis of this compound and also used as an antimalarial agent.
Artesunate: Another derivative of artemisinin, used for its water-soluble properties.
Arteether: Similar to this compound but with an ethyl group instead of a methyl group.
Uniqueness: this compound is unique due to its rapid action and high efficacy against Plasmodium falciparum . Its lipophilic nature allows for better absorption and distribution within the body, making it a valuable component in combination therapies for malaria .
Properties
IUPAC Name |
(1R,4S,5R,8S,9R,10R,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13-,14-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIRMFQILZOAM-CNNNLJIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301044907 | |
Record name | alpha-Artemether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301044907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71939-51-0 | |
Record name | α-Artemether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71939-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Artemether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071939510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Artemether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301044907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-ARTEMETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111W6L37CC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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